molecular formula C10H16O3 B2893591 Methyl octahydro-1-benzofuran-2-carboxylate CAS No. 2140305-77-5

Methyl octahydro-1-benzofuran-2-carboxylate

Cat. No.: B2893591
CAS No.: 2140305-77-5
M. Wt: 184.235
InChI Key: DEAGVEWALCJWNK-UHFFFAOYSA-N
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Description

Methyl octahydro-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H16O3. . This compound is characterized by its octahydrobenzofuran ring structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1-benzofuran-2-carboxylate is unique due to its octahydrobenzofuran ring structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGVEWALCJWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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